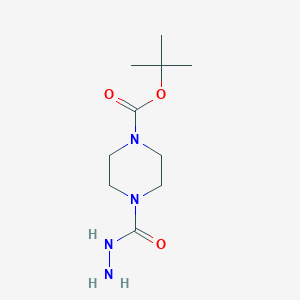

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Overview

Description

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is a compound that can be associated with the field of heterocyclic chemistry and is of interest due to its potential applications in medicinal chemistry. The compound features a nitrobenzoic acid moiety linked to a hydroxypiperidine group, which is a common structural feature in many bioactive molecules. The presence of both the nitro group and the hydroxypiperidine suggests that this compound could be a versatile intermediate for further chemical modifications, potentially leading to the synthesis of various pharmacologically relevant structures.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, p-nitrobenzoates of substituted 4-hydroxypiperidines have been synthesized by reacting geometrical isomers of hydroxypiperidines with p-nitrobenzoyl chloride . Although the exact synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as activating the carboxylic acid group of a nitrobenzoic acid and then introducing the hydroxypiperidine moiety through nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been determined by X-ray crystallography, revealing dihedral angles of substituent groups and the planarity of the phenyl moiety . These structural insights are crucial for understanding the conformational preferences of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives is well-documented. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic compounds, demonstrating the versatility of nitrobenzoic acids in heterocyclic oriented synthesis (HOS) . The nitro group can undergo reduction to an amino group, which can further participate in cyclization reactions to form diverse heterocyclic structures. This suggests that 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid could also undergo similar chemical transformations, leading to a range of potential reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid can be inferred from related compounds. The presence of a nitro group is known to affect the electron distribution within the molecule, which can influence its acidity, reactivity, and overall stability . The hydroxypiperidine moiety could contribute to the solubility of the compound in organic solvents and might also participate in hydrogen bonding, which could affect its crystallization behavior and interaction with biological molecules .

Scientific Research Applications

Multi-component Crystals and Solid-State Proton Transfer

Research has explored multi-component crystals involving compounds like 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. Seaton et al. (2013) investigated the formation of multi-component crystals between various substituted benzoic acids and 4-phenylpyridine. These studies help understand the influence of chemical and structural factors on hydrogen bonding and proton transfer in the solid state, which is essential for designing advanced materials with specific properties (Seaton, Munshi, Williams, & Scowen, 2013).

Synthesis and Structural Analysis of Derivatives

Sokolova et al. (1975) synthesized stereoisomeric p-nitrobenzoates from geometrical isomers of various substituted 4-hydroxypiperidines, including derivatives of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This research aids in understanding the primary conformations of these compounds in solutions and their molecular structures, contributing to the field of organic chemistry and molecular design (Sokolova, Romanova, Malina, & Unkovskii, 1975).

Crystallization and Hydrogen Bonding Studies

Jedrzejas et al. (1995) studied the crystallization of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, an analog of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. They provided insights into the hydrogen-bonded dimer formation and the orientation of substituent groups in the crystalline structure. This research contributes to our understanding of molecular interactions in crystalline materials, relevant for pharmaceuticals and material sciences (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).

Anticonvulsant Activities of Metal Complexes

D'angelo et al. (2008) conducted studies on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a structurally similar compound to 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. They aimed to determine their structures, physical properties, and anticonvulsant activities. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of anticonvulsant drugs (D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008).

Heterocyclic Oriented Synthesis

Křupková et al. (2013) discussed the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, structurally related to 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid, as a multireactive building block in heterocyclic oriented synthesis. This research contributes to the development of novel synthetic pathways for creating diverse nitrogenous heterocycles, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Light Stabilizers Synthesis

Zuo Hong-liang (2007) synthesized light stabilizers containing a benzotriazole and a hindered amine, starting from compounds including 4-hydroxypiperidine, which is structurally related to 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This research is crucial for the development of new materials with enhanced light-stabilizing properties, applicable in various industrial applications (Zuo Hong-liang, 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)11-2-1-8(14(18)19)7-10(11)12(16)17/h1-2,7,9,15H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMGRZMJCGGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242375 | |

| Record name | 2-(4-Hydroxy-1-piperidinyl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid | |

CAS RN |

942474-93-3 | |

| Record name | 2-(4-Hydroxy-1-piperidinyl)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxy-1-piperidinyl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)